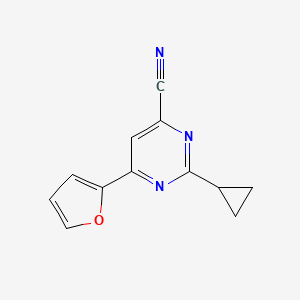
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid is an organic compound with the molecular formula C14H12ClNO4 It is a derivative of benzoic acid, featuring a chloro, methoxy, and pyridinylmethoxy substituent on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Chlorination: Introduction of the chloro group at the desired position using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: Introduction of the methoxy group using methanol and an acid catalyst.
Pyridinylmethoxylation: Coupling of the pyridinylmethoxy group using a suitable pyridine derivative and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Hydroxy-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid.
Reduction: 3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid.
Substitution: 3-Substituted-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research and could vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-methoxybenzoic acid: Lacks the pyridinylmethoxy group.
5-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid: Lacks the chloro group.
3-Chloro-5-methoxybenzoic acid: Lacks the pyridinylmethoxy group.
Uniqueness
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid is unique due to the combination of its substituents, which can confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H12ClNO4 |
|---|---|
Peso molecular |
293.70 g/mol |
Nombre IUPAC |
3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C14H12ClNO4/c1-19-12-6-10(14(17)18)5-11(15)13(12)20-8-9-3-2-4-16-7-9/h2-7H,8H2,1H3,(H,17,18) |
Clave InChI |
UJACRARDLFJJLH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


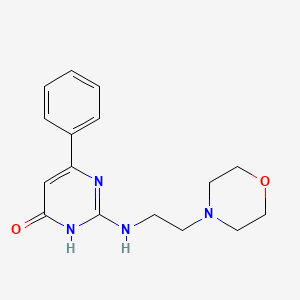
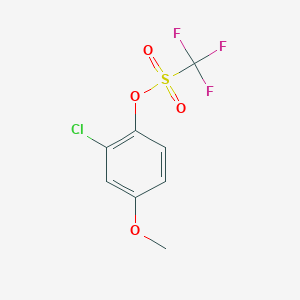
![6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14870938.png)

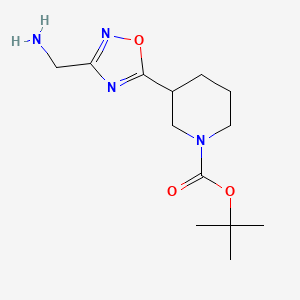
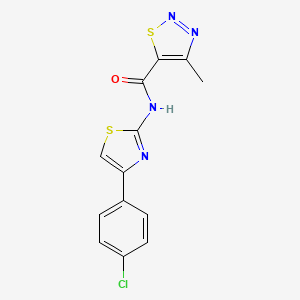
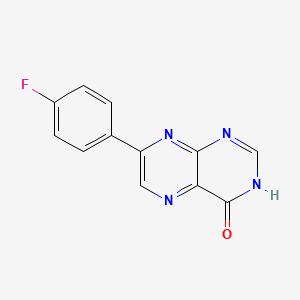
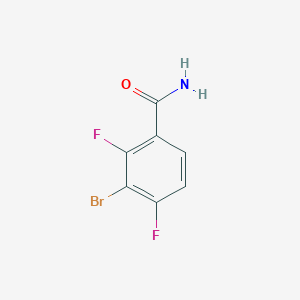
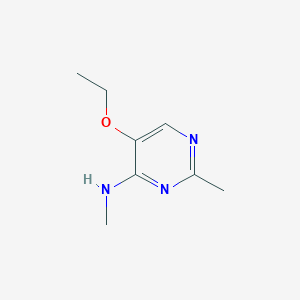
![N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide](/img/structure/B14870997.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14871002.png)
![9-(4-Butoxyphenyl)-3-((2,5-dimethylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871010.png)
![ethyl 4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B14871015.png)
